molecular formula C18H27ClN2O4 B12750608 1H-Indole-3-acetic acid, 4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, methyl ester, monohydrochloride CAS No. 145296-52-2

1H-Indole-3-acetic acid, 4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, methyl ester, monohydrochloride

Cat. No.: B12750608
CAS No.: 145296-52-2
M. Wt: 370.9 g/mol
InChI Key: RTFLHZRQFKEYGI-UHFFFAOYSA-N
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Description

1H-Indole-3-acetic acid, 4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, methyl ester, monohydrochloride is a complex organic compound that belongs to the indole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-acetic acid, 4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, methyl ester, monohydrochloride typically involves multiple steps. The starting material is often indole-3-acetic acid, which undergoes a series of reactions including esterification, substitution, and amination to introduce the desired functional groups. The reaction conditions may vary, but common reagents include acids, bases, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-acetic acid, 4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, methyl ester, monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetic acid, 4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, methyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A well-known plant hormone with similar structural features.

    Indole-3-carbaldehyde: Another indole derivative with diverse biological activities.

    Indole-3-butyric acid: Used in agriculture as a rooting agent

Uniqueness

1H-Indole-3-acetic acid, 4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, methyl ester, monohydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

145296-52-2

Molecular Formula

C18H27ClN2O4

Molecular Weight

370.9 g/mol

IUPAC Name

methyl 2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indol-3-yl]acetate;hydrochloride

InChI

InChI=1S/C18H26N2O4.ClH/c1-18(2,3)20-10-13(21)11-24-15-7-5-6-14-17(15)12(9-19-14)8-16(22)23-4;/h5-7,9,13,19-21H,8,10-11H2,1-4H3;1H

InChI Key

RTFLHZRQFKEYGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C(=CN2)CC(=O)OC)O.Cl

Origin of Product

United States

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